(E/Z)-Raphin1

Description

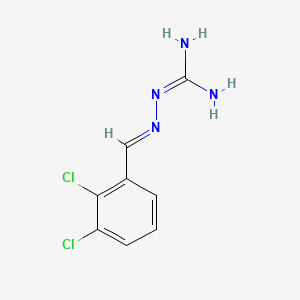

The exact mass of the compound 3-((2,3-Dichlorophenyl)methylene)carbazamidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65809. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

94023-67-3 |

|---|---|

Molecular Formula |

C8H8Cl2N4 |

Molecular Weight |

231.08 g/mol |

IUPAC Name |

2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |

InChI Key |

WLTSTDGGFCQWTK-YIXHJXPBSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |

Other CAS No. |

94023-67-3 |

Pictograms |

Irritant |

solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

(E/Z)-Raphin1: A Deep Dive into its Mechanism of Action on PPP1R15B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-Raphin1 is a selective inhibitor of Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B), a key component of the integrated stress response (ISR) that governs protein synthesis. By targeting PPP1R15B, Raphin1 offers a novel therapeutic strategy for protein misfolding diseases. This technical guide elucidates the intricate mechanism of action of this compound on PPP1R15B, presenting a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a critical resource for researchers and drug development professionals in the field of proteostasis and neurodegenerative diseases.

Introduction to PPP1R15B and the Integrated Stress Response

The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis to conserve resources and initiates the preferential translation of stress-responsive mRNAs, such as the transcription factor ATF4.[1][2]

The dephosphorylation of p-eIF2α, which is essential for the restoration of normal protein synthesis, is mediated by protein phosphatase 1 (PP1) in complex with one of its regulatory subunits.[1] In mammals, two such regulatory subunits exist: the stress-inducible PPP1R15A (also known as GADD34) and the constitutively expressed PPP1R15B (also known as CReP).[3][4] PPP1R15B plays a critical role in maintaining low basal levels of p-eIF2α in unstressed cells. Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders.

This compound: A Selective Inhibitor of PPP1R15B

This compound emerged from a target-based discovery effort as a potent and selective inhibitor of PPP1R15B. It is an isomer of Guanabenz, a known α2-adrenergic agonist that was later found to also inhibit PPP1R15A. The strategic repositioning of chloro-substitutions on the Guanabenz scaffold in Raphin1 remarkably shifts its selectivity towards PPP1R15B.

Mechanism of Action of this compound on PPP1R15B

The mechanism of action of this compound on PPP1R15B is multifaceted, involving direct inhibition of its phosphatase activity and the induction of its degradation.

Direct Inhibition of PPP1R15B Holoenzyme Activity

This compound directly binds to the PPP1R15B-PP1c holoenzyme. This binding interferes with the recruitment of the substrate, p-eIF2α, to the phosphatase complex. By preventing the substrate from accessing the catalytic subunit (PP1c), Raphin1 effectively inhibits the dephosphorylation of p-eIF2α. This leads to a rapid and transient increase in cellular levels of p-eIF2α, resulting in a temporary attenuation of global protein synthesis.

Induction of Conformational Change and Proteasomal Degradation

Binding of this compound induces a conformational change in PPP1R15B. This altered conformation renders PPP1R15B susceptible to recognition by the cellular quality control machinery, leading to its degradation via the proteasome in a p97-dependent manner. This degradation of PPP1R15B further contributes to the sustained inhibition of p-eIF2α dephosphorylation.

The transient nature of protein synthesis inhibition by Raphin1 is a key feature. The stress-inducible paralog, PPP1R15A, is spared by Raphin1 at therapeutic concentrations. The accumulation of p-eIF2α following Raphin1 treatment leads to the translational upregulation of ATF4, which in turn induces the expression of PPP1R15A. The newly synthesized PPP1R15A then facilitates the dephosphorylation of p-eIF2α, leading to the recovery of protein synthesis. This feedback loop ensures that the inhibition of protein synthesis is not prolonged, which could be detrimental to the cell.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound:

References

- 1. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-time assay for testing components of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (E/Z)-Raphin1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of (E/Z)-Raphin1, a selective inhibitor of the regulatory phosphatase PPP1R15B. Raphin1 was identified through a target-based screening approach utilizing surface plasmon resonance and has demonstrated potential as a therapeutic agent for protein misfolding diseases, such as Huntington's disease. This document details the scientific background, experimental methodologies, and key data related to Raphin1, serving as a resource for researchers in pharmacology, neurobiology, and drug development.

Introduction

Protein homeostasis, or proteostasis, is a fundamental process for cellular health, and its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders. A key regulatory mechanism in proteostasis is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylation of eIF2α attenuates global protein synthesis, allowing cells to mitigate the burden of misfolded proteins during stress. The dephosphorylation of eIF2α is mediated by protein phosphatase 1 (PP1) in complex with its regulatory subunits, PPP1R15A (also known as GADD34) and PPP1R15B (also known as CReP). While PPP1R15A is stress-inducible, PPP1R15B is constitutively expressed. The selective inhibition of PPP1R15B presents a promising therapeutic strategy to transiently reduce protein synthesis and enhance cellular protein quality control.

Raphin1 emerged from a targeted effort to identify selective inhibitors of the PPP1R15B-PP1c holophosphatase.[1] It is an orally bioavailable small molecule that can cross the blood-brain barrier, making it a viable candidate for treating neurological conditions.[1] In preclinical studies, Raphin1 has been shown to transiently increase eIF2α phosphorylation, temporarily decrease protein synthesis, and ameliorate disease phenotypes in a mouse model of Huntington's disease.[1]

Discovery of Raphin1

Raphin1 was discovered through a surface plasmon resonance (SPR)-based screening of a chemical library of guanabenz derivatives.[1] Guanabenz is a known inhibitor of PPP1R15A. The screen was designed to identify compounds that selectively bind to the PPP1R15B-PP1c holoenzyme over the PPP1R15A-PP1c holoenzyme.

Key Quantitative Data

The following tables summarize the key quantitative data for Raphin1.

| Parameter | Value | Reference |

| Binding Affinity (Kd) for PPP1R15B-PP1c | 33 ± 20 nM | [1] |

| Binding Affinity (Kd) for PPP1R15A-PP1c | ~1 µM | |

| Selectivity for PPP1R15B over PPP1R15A | ~30-fold |

Table 1: Binding Affinity and Selectivity of Raphin1

| Parameter | Value | Conditions | Reference |

| Cellular Concentration for R15B Inhibition | 10 µM | HeLa Cells | |

| Cellular Concentration for R15A/B Inhibition | 20 µM | HeLa Cells |

Table 2: Cellular Activity of Raphin1

| Parameter | Value | Dose | Route | Species | Reference |

| Peak Brain Concentration (Cmax) | ~1.5 µM | 2 mg/kg | Oral | Mouse | |

| Brain Half-life (t1/2) | ~4-6 hours | 2 mg/kg | Oral | Mouse |

Table 3: Pharmacokinetic Properties of Raphin1

Synthesis of this compound

The synthesis of Raphin1 is a one-step condensation reaction.

Experimental Protocol

Materials:

-

2,3-Dichlorobenzaldehyde

-

Aminoguanidine bicarbonate

-

Methanol

-

Acetic acid

Procedure:

-

To a suspension of 2,3-dichlorobenzaldehyde (1.0 eq) and aminoguanidine bicarbonate (1.0 eq) in methanol, add acetic acid.

-

Heat the reaction mixture at 70°C for approximately 30 minutes, during which the suspension should become a clear solution.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold methanol.

-

Dry the solid to obtain this compound.

Biological Mechanism of Action

Raphin1 selectively binds to the PPP1R15B-PP1c holoenzyme, inducing a conformational change that interferes with the recruitment of its substrate, phosphorylated eIF2α. This inhibition of dephosphorylation leads to a transient accumulation of phospho-eIF2α, which in turn causes a temporary attenuation of global protein synthesis. This transient effect is crucial, as sustained inhibition of protein synthesis is toxic. The recovery of protein synthesis is mediated by the PPP1R15A-PP1c holoenzyme, which is not significantly inhibited by Raphin1 at therapeutic concentrations.

Signaling Pathway Diagram

Caption: Raphin1 inhibits PPP1R15B-PP1c, leading to transient eIF2α phosphorylation and protein synthesis attenuation.

Key Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Raphin1 Discovery

This protocol describes the SPR-based method used to identify and characterize the binding of Raphin1 to the PPP1R15B-PP1c holoenzyme.

Materials:

-

Biacore instrument

-

CM5 sensor chip

-

Recombinant PPP1R15B-PP1c and PPP1R15A-PP1c holoenzymes

-

Raphin1 and other test compounds

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Chip Preparation: Activate the CM5 sensor chip surface using a standard amine coupling procedure with EDC/NHS.

-

Ligand Immobilization: Immobilize the recombinant PPP1R15B-PP1c and PPP1R15A-PP1c holoenzymes onto different flow cells of the sensor chip. A reference flow cell should be prepared by deactivating the surface with ethanolamine.

-

Analyte Injection: Prepare serial dilutions of Raphin1 and other test compounds in the running buffer.

-

Inject the compounds over the flow cells at a constant flow rate.

-

Data Acquisition: Monitor the change in response units (RU) in real-time to measure the binding of the compounds to the immobilized holoenzymes.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).

In Vitro PPP1R15B-PP1c Dephosphorylation Assay

This assay measures the ability of Raphin1 to inhibit the dephosphorylation of phospho-eIF2α by the PPP1R15B-PP1c holoenzyme.

Materials:

-

Recombinant PPP1R15B-PP1c holoenzyme

-

Phosphorylated eIF2α substrate

-

Raphin1

-

Phosphatase assay buffer

-

Malachite green phosphate detection kit or anti-phospho-eIF2α antibody for Western blotting

Procedure:

-

Pre-incubate the PPP1R15B-PP1c holoenzyme with varying concentrations of Raphin1 in the phosphatase assay buffer.

-

Initiate the dephosphorylation reaction by adding the phosphorylated eIF2α substrate.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction.

-

Detection:

-

Malachite Green Assay: Measure the amount of free phosphate released using a malachite green-based detection reagent.

-

Western Blot: Analyze the dephosphorylation of eIF2α by Western blotting using an antibody specific for phospho-eIF2α.

-

-

Data Analysis: Determine the IC50 value of Raphin1 by plotting the percentage of inhibition against the logarithm of the Raphin1 concentration.

In Vivo Efficacy in a Huntington's Disease Mouse Model

This protocol outlines the in vivo testing of Raphin1 in the N171-82Q (HD82Q) transgenic mouse model of Huntington's disease.

Materials:

-

HD82Q transgenic mice and wild-type littermates

-

Raphin1 formulated for oral gavage

-

Vehicle control

-

Equipment for behavioral testing (e.g., rotarod, open field arena)

-

Reagents and equipment for immunohistochemistry and Western blotting

Procedure:

-

Animal Dosing: Treat HD82Q mice with Raphin1 (e.g., 2 mg/kg) or vehicle once daily by oral gavage, starting at a presymptomatic age (e.g., 4 weeks) and continuing for a specified duration (e.g., until 10 weeks of age).

-

Behavioral Analysis:

-

Monitor body weight regularly.

-

Conduct behavioral tests such as the rotarod test to assess motor coordination and balance at different time points.

-

-

Endpoint Analysis:

-

At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Immunohistochemistry: Analyze the number and size of mutant huntingtin (mHTT) nuclear inclusions in brain sections (e.g., cortex) using an anti-mHTT antibody.

-

Western Blot: Quantify the levels of SDS-insoluble mHTT aggregates in brain lysates.

-

Experimental Workflow Diagram

Caption: Workflow for the discovery and preclinical evaluation of Raphin1.

Conclusion

This compound is a novel, selective inhibitor of the PPP1R15B-PP1c phosphatase that was discovered through a rational, target-based approach. Its mechanism of action, involving the transient attenuation of protein synthesis, represents a promising strategy for the treatment of protein misfolding diseases. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of Raphin1 and other modulators of the eIF2α signaling pathway. The promising preclinical data, particularly its oral bioavailability, brain penetrance, and efficacy in a mouse model of Huntington's disease, warrant further investigation into its therapeutic potential.

References

(E/Z)-Raphin1 as a Selective Inhibitor of PPP1R15B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein phosphorylation is a critical regulatory mechanism, and while kinases have been extensively targeted for drug development, selective phosphatase inhibitors have remained elusive.[1] This guide details the discovery, mechanism of action, and preclinical characterization of (E/Z)-Raphin1, a first-in-class, selective inhibitor of Protein Phosphatase 1 Regulatory Subunit 15B (PPP1R15B).[1][2] PPP1R15B, also known as CReP (constitutive repressor of eIF2α phosphorylation), is a key regulatory subunit of Protein Phosphatase 1 (PP1) that facilitates the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[3][4] By selectively inhibiting PPP1R15B, Raphin1 transiently increases eIF2α phosphorylation, leading to a temporary attenuation of protein synthesis. This mechanism holds significant therapeutic potential for treating protein misfolding diseases, such as Huntington's disease. Raphin1 is orally bioavailable, crosses the blood-brain barrier, and has demonstrated efficacy in mouse models of neurodegenerative disease.

The PPP1R15B Signaling Pathway and Raphin1's Mechanism of Action

The Integrated Stress Response (ISR) is a cellular signaling network activated by various stressors, including protein misfolding in the endoplasmic reticulum (ER stress). A central event in the ISR is the phosphorylation of eIF2α by kinases like PERK. Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis, which allows the cell to conserve resources and manage the stress.

To restore protein synthesis, p-eIF2α must be dephosphorylated. This is primarily carried out by the PP1 catalytic subunit, which is directed to p-eIF2α by one of two regulatory subunits:

-

PPP1R15A (GADD34): An inducible subunit, its expression is upregulated during stress as part of a negative feedback loop.

-

PPP1R15B (CReP): A constitutively expressed subunit that maintains low basal levels of p-eIF2α in unstressed cells.

This compound was identified through a target-based discovery campaign using surface plasmon resonance to screen for compounds that bind the PPP1R15B-PP1c holoenzyme. Its mechanism of action is multifaceted:

-

Selective Binding: Raphin1 binds directly and with high affinity to the PPP1R15B-PP1c holoenzyme.

-

Inhibition of Substrate Recruitment: It selectively inhibits the PPP1R15B holoenzyme, but not the closely related PPP1R15A holoenzyme, by inducing a conformational change in PPP1R15B that interferes with the recruitment of its substrate, p-eIF2α.

-

Proteasome-Dependent Degradation: In cells, Raphin1 binding renders PPP1R15B prone to degradation in a proteasome- and p97-dependent manner.

The net effect is a rapid and transient increase in cellular p-eIF2α levels, which temporarily reduces the rate of protein synthesis. This transient effect is a key feature, as the unaffected PPP1R15A can still resolve stress-induced eIF2α phosphorylation, avoiding the toxicity associated with prolonged translation inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and pharmacokinetic profile of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Target | Value | Method | Reference |

| Binding Affinity (Kd) | PPP1R15B-PP1c | 33 nM | Surface Plasmon Resonance | |

| Selectivity | PPP1R15B vs. PPP1R15A | >30-fold | Surface Plasmon Resonance |

Table 2: In Vivo Pharmacokinetic Properties (Mouse Model)

| Parameter | Value | Dosing | Reference |

| Administration | Orally Bioavailable | 2 mg/kg (oral gavage) | |

| Blood-Brain Barrier | Permeable | 2 mg/kg (oral gavage) | |

| Peak Brain Concentration | ~1.5 µM | 2 mg/kg (oral gavage) | |

| Half-life (Brain) | ~4-6 hours | 2 mg/kg (oral gavage) |

Key Experimental Protocols

The characterization of Raphin1 involved a series of biochemical, cell-based, and in vivo assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This technique was central to the discovery of Raphin1 and was used to measure its direct binding to the phosphatase holoenzyme.

-

Objective: To determine the on-rate, off-rate, and dissociation constant (Kd) of Raphin1 for PPP1R15B-PP1c and PPP1R15A-PP1c.

-

Methodology:

-

Recombinant PPP1R15B-PP1c or PPP1R15A-PP1c holoenzyme is immobilized on a sensor chip surface.

-

A series of concentrations of Raphin1 in a suitable running buffer are flowed over the chip surface.

-

The change in mass on the sensor surface due to Raphin1 binding and dissociation is measured in real-time as a change in the refractive index, reported in response units (RU).

-

Sensorgrams (RU vs. time) are generated for each concentration.

-

Kinetic parameters (ka, kd) and the affinity constant (Kd = kd/ka) are calculated by fitting the data to a 1:1 binding model.

-

In Vitro Holoenzyme Activity Assay

This assay measures the ability of Raphin1 to inhibit the dephosphorylation of eIF2α.

-

Objective: To confirm that Raphin1 inhibits the enzymatic activity of the PPP1R15B-PP1c holoenzyme.

-

Methodology:

-

Recombinant p-eIF2α is used as the substrate.

-

Recombinant PPP1R15B-PP1c or PPP1R15A-PP1c is pre-incubated with varying concentrations of Raphin1 or vehicle control (DMSO).

-

The dephosphorylation reaction is initiated by adding p-eIF2α.

-

The reaction is allowed to proceed for a defined time at 37°C and then stopped.

-

The amount of remaining p-eIF2α is quantified, typically by immunoblotting with a phospho-specific antibody or by measuring released phosphate.

-

The concentration of Raphin1 that produces half-maximal inhibition (IC₅₀) is determined.

-

Cellular Assays for Target Engagement

These experiments validate the mechanism of action within a cellular context.

-

Objective: To measure the effect of Raphin1 on cellular p-eIF2α levels and protein synthesis rates.

-

Methodology (p-eIF2α Immunoblotting):

-

HeLa cells or other suitable cell lines are cultured.

-

Cells are treated with Raphin1 (e.g., 10 µM) or vehicle for various time points.

-

Cells are lysed, and total protein is quantified.

-

Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane.

-

Membranes are immunoblotted with primary antibodies against p-eIF2α and total eIF2α (as a loading control).

-

Bands are visualized and quantified using densitometry.

-

-

Methodology (Protein Synthesis Rate):

-

Cells are treated with Raphin1 as described above.

-

During the final minutes of treatment, the culture medium is replaced with methionine-free medium containing ³⁵S-methionine/cysteine.

-

Cells are incubated to allow for the incorporation of the radiolabel into newly synthesized proteins.

-

Cells are lysed, and proteins are precipitated (e.g., with TCA).

-

The amount of incorporated radioactivity is measured by scintillation counting or visualized by autoradiography after SDS-PAGE.

-

In Vivo Efficacy in a Huntington's Disease Mouse Model

These studies assess the therapeutic potential of Raphin1.

-

Objective: To determine if Raphin1 can ameliorate disease pathology in a mouse model of Huntington's disease (e.g., HD⁸²Q mice).

-

Methodology:

-

HD⁸²Q transgenic mice and wild-type littermates are used.

-

Beginning at a specified age (e.g., 4 weeks), mice are treated daily with Raphin1 (e.g., 2 mg/kg) or vehicle via oral gavage.

-

Animal body weight and motor function are monitored throughout the study.

-

At the study endpoint, brain tissue (e.g., cortex) is harvested.

-

Pathological hallmarks, such as the levels of SDS-insoluble mutant huntingtin (mHtt) aggregates and the number of nuclear mHtt inclusions, are quantified using techniques like filter retardation assays and immunohistochemistry.

-

Conclusion and Future Directions

This compound represents a landmark achievement in the selective targeting of serine/threonine phosphatases. Through its well-defined mechanism of selectively inhibiting PPP1R15B, Raphin1 provides a powerful chemical tool to probe the biology of the integrated stress response. Its favorable pharmacokinetic properties and demonstrated efficacy in a preclinical model of Huntington's disease highlight PPP1R15B as a druggable target and establish Raphin1 as a promising lead compound for the development of therapies for neurodegenerative and other protein misfolding diseases. Future research will likely focus on optimizing its therapeutic index, exploring its efficacy in other disease models, and further elucidating the downstream consequences of transiently modulating protein synthesis.

References

- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene - PPP1R15B [maayanlab.cloud]

- 4. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) [mdpi.com]

(E/Z)-Raphin1: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Raphin1, a selective inhibitor of the regulatory phosphatase PPP1R15B, has emerged as a promising therapeutic candidate for protein misfolding diseases, including neurodegenerative disorders. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the BBB permeability of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. Evidence robustly indicates that Raphin1 is orally bioavailable and penetrates the BBB to achieve therapeutic concentrations in the brain.

Quantitative Assessment of Blood-Brain Barrier Permeability

The pivotal study demonstrating the BBB permeability of Raphin1 was conducted by Crivelli et al. and published in Cell in 2018. The key quantitative data from this in vivo pharmacokinetic study in mice are summarized below.

In Vivo Pharmacokinetic Data

A single oral dose of 2 mg/kg of this compound was administered to wild-type mice, and its concentration in both plasma and brain tissue was measured at various time points. The results clearly show that Raphin1 not only enters the systemic circulation but also effectively penetrates the brain.[1]

| Time Point (hours) | Mean Plasma Concentration (µM) | Mean Brain Concentration (µM) |

| 1 | ~1.2 | ~1.1 |

| 2 | ~1.5 | ~1.5 |

| 4 | ~1.1 | ~1.2 |

| 6 | ~0.8 | ~0.9 |

| 8 | ~0.5 | ~0.6 |

| 24 | Undetectable | Undetectable |

Data extracted from Figure 6A of Crivelli et al., Cell, 2018.[1]

Key Findings:

-

Rapid Absorption and Distribution: Raphin1 is rapidly absorbed following oral administration, reaching peak concentrations in both plasma and the brain at approximately 2 hours.

-

Significant Brain Penetration: The concentration of Raphin1 in the brain is comparable to that in the plasma, indicating efficient passage across the blood-brain barrier.

-

Therapeutically Relevant Concentrations: A peak brain concentration of approximately 1.5 µM is achieved, a level deemed effective for target engagement based on in vitro studies.[1]

-

Pharmacokinetic Profile: Raphin1 exhibits a half-life of approximately 4-6 hours in the brain, suggesting that a once-daily dosing regimen could maintain therapeutic levels.[1]

Experimental Protocols

The following section details the methodologies employed in the key in vivo pharmacokinetic study to assess the BBB permeability of this compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the concentration-time profile of this compound in the plasma and brain of mice following a single oral dose.

Animal Model:

-

Species: Mouse

-

Strain: Wild-type

-

Number of Animals: 3 per time point

Dosing:

-

Compound: this compound

-

Dose: 2 mg/kg

-

Route of Administration: Oral gavage

Sample Collection:

-

At predetermined time points (1, 2, 4, 6, 8, and 24 hours) post-administration, mice were euthanized.

-

Blood samples were collected via cardiac puncture.

-

Brains were immediately harvested.

Sample Processing:

-

Plasma: Blood samples were centrifuged to separate plasma, which was then collected.

-

Brain: Brain tissue was homogenized to create a uniform sample for analysis.

Analytical Method:

-

The concentrations of this compound in plasma and brain homogenates were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The specific parameters for the LC-MS/MS analysis, including the type of column, mobile phases, gradient, and mass transitions monitored, were optimized for the sensitive and specific detection of Raphin1.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Raphin1

Raphin1 exerts its therapeutic effect by selectively inhibiting the PPP1R15B-PP1c holoenzyme. This inhibition leads to a transient increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn temporarily attenuates protein synthesis. This reduction in the protein synthesis load is believed to enhance the cell's protein quality control capacity, thereby mitigating the effects of protein misfolding.

Caption: Raphin1 inhibits PPP1R15B, increasing p-eIF2α and improving proteostasis.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in the in vivo study to determine the brain and plasma concentrations of Raphin1.

Caption: Workflow for Raphin1 in vivo pharmacokinetic analysis.

Conclusion

The available data unequivocally demonstrate that this compound possesses favorable pharmacokinetic properties, including oral bioavailability and the ability to effectively cross the blood-brain barrier. The achievement of therapeutically relevant concentrations in the brain underscores its potential as a treatment for central nervous system disorders associated with protein misfolding. The detailed experimental protocols provided herein offer a foundation for the design and execution of further preclinical and clinical investigations into the therapeutic utility of Raphin1.

References

(E/Z)-Raphin1: A Technical Guide to Its Mechanism and Impact on eIF2α Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2) is a central node in the Integrated Stress Response (ISR), a critical cellular pathway that governs protein synthesis and stress adaptation. Dysregulation of the ISR is implicated in numerous diseases, including neurodegenerative disorders and cancer, making its components attractive therapeutic targets.[1][2] Dephosphorylation of eIF2α is primarily mediated by the protein phosphatase 1 (PP1) complexed with one of two regulatory subunits: the stress-inducible PPP1R15A (also known as GADD34) and the constitutively expressed PPP1R15B (also known as CReP).[2] (E/Z)-Raphin1, hereafter referred to as Raphin1, has been identified as a potent, selective, and orally bioavailable inhibitor of the PPP1R15B-PP1c holoenzyme. This guide provides a detailed overview of Raphin1's mechanism of action, its specific impact on eIF2α phosphorylation and protein synthesis, quantitative data, and the experimental protocols used for its characterization.

The Integrated Stress Response and eIF2α Phosphorylation

Cells respond to a variety of environmental and physiological stresses—such as viral infection, amino acid deprivation, heme deficiency, and endoplasmic reticulum (ER) stress—by activating one of four specific kinases (PKR, GCN2, HRI, and PERK, respectively). These kinases converge on a single substrate: the α-subunit of eIF2, phosphorylating it at serine 51. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its own guanine nucleotide exchange factor, eIF2B. The resulting sequestration of eIF2B leads to a rapid decrease in active, GTP-bound eIF2, which is essential for initiating translation. This causes a global attenuation of protein synthesis, conserving resources and preventing the production of further misfolded proteins. Paradoxically, this state of general translational repression allows for the selective translation of specific mRNAs, most notably that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve stress.

The reversal of this process—the dephosphorylation of eIF2α—is crucial for restoring cellular homeostasis and is carried out by PP1, which is directed to its substrate by either PPP1R15A or PPP1R15B. Raphin1 selectively targets the constitutive PPP1R15B-PP1c complex, providing a tool to precisely modulate this critical cellular pathway.

This compound: Mechanism of Selective Inhibition

Raphin1 was identified through a target-based screening effort using surface plasmon resonance (SPR) to find molecules that bind selectively to the PPP1R15B-PP1c holophosphatase.

Selective Action and Transient Effect

Raphin1 exhibits approximately 30-fold greater binding affinity for the PPP1R15B-PP1c complex over the PPP1R15A-PP1c complex. This selectivity is crucial to its mechanism of action. By inhibiting the constitutively active PPP1R15B phosphatase, Raphin1 causes a rapid accumulation of phosphorylated eIF2α (p-eIF2α). This leads to a transient attenuation of protein synthesis.

The effect is transient because Raphin1, at concentrations up to 10 µM, does not inhibit the stress-inducible PPP1R15A subunit. The increase in p-eIF2α leads to the preferential translation of ATF4, which in turn transcriptionally upregulates PPP1R15A as part of a negative feedback loop. The newly synthesized PPP1R15A then complexes with PP1c to dephosphorylate eIF2α, allowing for the recovery of protein synthesis. This built-in off-switch prevents the sustained translational inhibition that can lead to cellular toxicity. At higher concentrations (e.g., 20 µM), Raphin1 can inhibit both phosphatases, leading to persistent eIF2α phosphorylation and cytotoxicity.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for Raphin1 based on published literature.

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Kd) | 33 nM (0.033 µM) | R15B-PP1c holophosphatase | |

| Selectivity | ~30-fold | R15B-PP1c vs. R15A-PP1c | |

| Effective Concentration (in cells) | 10 µM | Selective R15B inhibition in HeLa cells | |

| Toxic Concentration (in cells) | > 20 µM | Non-selective inhibition in HeLa cells | |

| In Vivo Dosage | 2 mg/kg (daily, p.o.) | Mouse model of Huntington's disease |

Key Experimental Protocols

Characterization of Raphin1 involves a series of biochemical and cell-based assays to determine its binding, activity, and cellular effects.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique was used in the initial discovery to measure the direct binding of Raphin1 to the phosphatase holoenzyme.

-

Objective: To determine the binding kinetics and affinity (Kd) of Raphin1 for R15B-PP1c and R15A-PP1c.

-

Methodology:

-

Immobilization: Recombinant, biotinylated PP1c is immobilized on a streptavidin-coated SPR sensor chip.

-

Holoenzyme Formation: Recombinant R15A or R15B is flowed over the chip to form the respective holoenzyme complexes.

-

Analyte Injection: A series of concentrations of Raphin1 in running buffer are injected over the chip surface.

-

Data Acquisition: Binding is measured in real-time as a change in response units (RU). Association and dissociation rates (kon and koff) are recorded.

-

Analysis: The equilibrium dissociation constant (Kd) is calculated from the kinetic rate constants (koff/kon).

-

Immunoblotting for eIF2α Phosphorylation

This is the standard method to assess the direct pharmacological effect of Raphin1 in cells.

-

Objective: To measure the levels of p-eIF2α, total eIF2α, and downstream markers (e.g., ATF4) in cells treated with Raphin1.

-

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HeLa) are cultured and treated with Raphin1 (e.g., 10 µM) or a vehicle control for various time points (e.g., 0, 1, 4, 10 hours).

-

Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors.

-

Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., actin or tubulin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software. The ratio of p-eIF2α to total eIF2α is calculated.

-

Metabolic Labeling for Protein Synthesis Rate

This assay directly measures the impact of eIF2α phosphorylation on global protein synthesis.

-

Objective: To quantify the rate of new protein synthesis in Raphin1-treated cells.

-

Methodology:

-

Treatment: Cells are treated with Raphin1 as described for immunoblotting.

-

Starvation: Prior to the end of the treatment period, cells are incubated in methionine-free media.

-

Labeling: A radioactive methionine analog, ³⁵S-methionine, is added to the medium for a short period (e.g., 20-30 minutes).

-

Lysis and Separation: Cells are lysed, and proteins are separated by SDS-PAGE.

-

Visualization: The gel is dried and exposed to an autoradiography film or a phosphor screen. The incorporation of ³⁵S-methionine into newly synthesized proteins appears as dark bands.

-

Analysis: The overall intensity of the radioactive signal in each lane is quantified to assess the global rate of protein synthesis. A parallel gel is often stained with Coomassie Blue to confirm equal protein loading.

-

Conclusion and Future Directions

This compound is a selective and potent small-molecule inhibitor of the PPP1R15B-PP1c eIF2α phosphatase. Its ability to transiently increase eIF2α phosphorylation and temporarily attenuate protein synthesis makes it a valuable tool for studying the Integrated Stress Response. The transient nature of its effect, conferred by its selectivity over the inducible PPP1R15A subunit, is a key feature that may provide a therapeutic window for treating chronic protein misfolding diseases without causing undue toxicity from sustained translational repression. Raphin1 has demonstrated efficacy in a mouse model of Huntington's disease, highlighting its potential as a lead compound for developing novel therapeutics for neurodegenerative and other proteostatic disorders. Further research will continue to elucidate the full therapeutic potential and long-term safety profile of modulating the ISR through targeted inhibition of PPP1R15B.

References

The Therapeutic Potential of (E/Z)-Raphin1 in Protein Misfolding Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are central to the pathology of a wide range of debilitating human disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease. A key cellular defense mechanism against the accumulation of misfolded proteins is the Integrated Stress Response (ISR), which, when activated, leads to a temporary reduction in global protein synthesis, allowing the cell to clear aberrant proteins and restore homeostasis. A central regulator of the ISR is the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α). (E/Z)-Raphin1 is a novel small molecule inhibitor that targets a key phosphatase complex involved in the dephosphorylation of eIF2α, offering a promising therapeutic strategy for protein misfolding diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Targeting the Integrated Stress Response

The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR) and the broader Integrated Stress Response (ISR).[1][2][3] A critical event in the ISR is the phosphorylation of eIF2α, which attenuates the translation of most mRNAs, thereby reducing the load of newly synthesized proteins entering the endoplasmic reticulum and cytosol.[1][4] This adaptive response is transient and is reversed by the dephosphorylation of eIF2α by protein phosphatase 1 (PP1) complexes.

Two key regulatory subunits target PP1 to eIF2α-P: the stress-inducible PPP1R15A (GADD34) and the constitutively expressed PPP1R15B (CReP). While the transient inhibition of protein synthesis is protective, prolonged suppression can be detrimental. Therefore, selectively modulating the dephosphorylation of eIF2α-P presents a promising therapeutic avenue.

This compound has emerged as a selective inhibitor of the PPP1R15B-PP1c holoenzyme. By selectively inhibiting this constitutive phosphatase, Raphin1 transiently increases eIF2α phosphorylation, leading to a temporary and beneficial reduction in protein synthesis, which can enhance cellular proteostasis and mitigate the toxic effects of misfolded proteins.

Mechanism of Action of this compound

This compound acts as a selective inhibitor of the regulatory subunit PPP1R15B of protein phosphatase 1. Its mechanism involves interfering with the recruitment of the substrate, phosphorylated eIF2α, to the R15B-PP1c holoenzyme. This selectivity is crucial, as Raphin1 shows an approximately 30-fold greater affinity for R15B-PP1c over the stress-inducible R15A-PP1c.

This selective inhibition of the constitutive phosphatase leads to a rapid but transient accumulation of phosphorylated eIF2α. The transient nature of this effect is due to the sparing of the R15A-PP1c complex, which can still dephosphorylate eIF2α, allowing for the eventual recovery of protein synthesis. This temporary attenuation of translation reduces the burden on the cellular protein folding machinery, thereby improving proteostasis. Furthermore, Raphin1 has been shown to induce a conformational change in R15B, leading to its degradation by the proteasome in a p97-dependent manner.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity, cellular activity, and in vivo pharmacokinetics of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Target Holoenzyme | Binding Affinity (KD) | Selectivity | Reference |

| R15B-PP1c | 0.033 ± 0.02 µM | ~30-fold vs. R15A-PP1c | |

| R15A-PP1c | >1 µM | - | |

| PP1c | No binding | - |

Table 2: Cellular Activity in HeLa Cells

| Concentration | Effect on eIF2α Phosphorylation | Effect on Protein Synthesis | Cellular Viability | Reference |

| 10 µM | Transient increase | Transient attenuation | No significant toxicity | |

| 20 µM | Persistent increase | Persistent inhibition | Toxic |

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Conditions | Reference |

| Oral Bioavailability | Yes | 2 mg/kg oral gavage | |

| Blood-Brain Barrier Penetration | Yes | - | |

| Peak Brain Concentration | ~1.5 µM | 2 mg/kg oral gavage | |

| Half-life in Brain | ~4-6 hours | 2 mg/kg oral gavage |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol was utilized to determine the binding affinity and selectivity of Raphin1 for the R15B-PP1c and R15A-PP1c holoenzymes.

-

Instrumentation: Biacore T200 (GE Healthcare)

-

Immobilization: Recombinant R15A-PP1c and R15B-PP1c holoenzymes were immobilized on a CM5 sensor chip.

-

Analyte: Raphin1 was used as the analyte at varying concentrations.

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Procedure:

-

A series of Raphin1 concentrations were injected over the sensor chip surface.

-

Association and dissociation phases were monitored in real-time.

-

The sensor surface was regenerated between injections.

-

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Cell Culture and Treatment

HeLa cells were used to assess the cellular effects of Raphin1.

-

Cell Line: HeLa cells

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Treatment: Cells were treated with Raphin1 at concentrations of 10 µM or 20 µM for various time points as indicated in the specific experiments.

Immunoblotting for eIF2α Phosphorylation

This method was used to quantify the levels of phosphorylated and total eIF2α.

-

Cell Lysis: Treated cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Proteins were transferred to a PVDF membrane.

-

Antibody Incubation:

-

Primary Antibodies: Rabbit anti-phospho-eIF2α (Ser51) and mouse anti-total eIF2α antibodies were used.

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse secondary antibodies were used.

-

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry analysis was performed to determine the ratio of phosphorylated eIF2α to total eIF2α.

Protein Synthesis Assay (35S-Methionine Incorporation)

This assay measures the rate of newly synthesized proteins.

-

Cell Treatment: HeLa cells were treated with Raphin1 for the indicated times.

-

Radiolabeling: Cells were incubated with 35S-methionine for a short period to label newly synthesized proteins.

-

Cell Lysis and Protein Precipitation: Cells were lysed, and proteins were precipitated using trichloroacetic acid (TCA).

-

Scintillation Counting: The amount of incorporated 35S-methionine was quantified by liquid scintillation counting.

-

Autoradiography: Alternatively, cell lysates were run on an SDS-PAGE gel, and the radiolabeled proteins were visualized by autoradiography.

In Vivo Efficacy in a Huntington's Disease Mouse Model

The therapeutic potential of Raphin1 was evaluated in a mouse model of Huntington's disease.

-

Animal Model: HD82Q transgenic mice, which express a mutant form of the huntingtin protein.

-

Treatment Regimen: Mice were treated with Raphin1 at a dose of 2 mg/kg administered once daily by oral gavage.

-

Behavioral Analysis: Motor function was assessed using tests such as the rotarod test.

-

Molecular Analysis:

-

Brain Tissue Collection: At the end of the study, brains were collected for analysis.

-

Immunohistochemistry: Brain sections were stained to detect huntingtin aggregates and neuronal markers.

-

Biochemical Analysis: Levels of soluble and insoluble mutant huntingtin were measured by immunoblotting.

-

Visualizations

The following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship of Raphin1's therapeutic action.

Caption: Mechanism of action of this compound in the Integrated Stress Response.

Caption: Experimental workflow for evaluating the therapeutic potential of Raphin1.

Caption: Logical relationship of Raphin1's therapeutic action in protein misfolding diseases.

Conclusion and Future Directions

This compound represents a promising, first-in-class molecule that selectively targets the constitutive eIF2α phosphatase, PPP1R15B. Its ability to transiently modulate protein synthesis provides a novel therapeutic strategy for a range of protein misfolding diseases. The preclinical data, particularly its oral bioavailability, ability to cross the blood-brain barrier, and efficacy in a mouse model of Huntington's disease, underscore its potential for clinical development.

Future research should focus on several key areas:

-

Broadening the Scope: Investigating the efficacy of Raphin1 in other models of protein misfolding diseases, such as Alzheimer's and Parkinson's disease.

-

Long-term Safety: Conducting comprehensive long-term toxicology studies to ensure its safety for chronic use.

-

Pharmacodynamic Studies: Further elucidating the dose-response relationship and the duration of the pharmacodynamic effect in vivo.

-

Combination Therapies: Exploring the potential of Raphin1 in combination with other therapeutic agents that target different aspects of protein misfolding pathology.

The development of selective phosphatase inhibitors like Raphin1 opens up new avenues for treating a host of debilitating neurodegenerative and other protein misfolding disorders, offering hope for patients with these currently incurable conditions.

References

- 1. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Orally Administered (E/Z)-Raphin1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of orally administered (E/Z)-Raphin1, a selective inhibitor of the protein phosphatase 1 regulatory subunit 15B (PPP1R15B). The information presented herein is compiled from published research and is intended to support further investigation and development of this compound.

Executive Summary

This compound is an orally bioavailable small molecule that can cross the blood-brain barrier.[1][2] Preclinical studies in mice have demonstrated its potential as a therapeutic agent for neurodegenerative disorders, such as Huntington's disease.[1][3] Following a single oral dose of 2 mg/kg in mice, Raphin1 reaches a peak concentration in the brain of approximately 1.5 µM with a half-life of about 4 to 6 hours.[1] Its mechanism of action involves the selective inhibition of PPP1R15B, leading to a transient reduction in protein synthesis, which is believed to confer therapeutic benefits in protein misfolding diseases.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single oral administration of 2 mg/kg. The data is derived from the pivotal study by Krzyzosiak et al. (2018) and is based on the graphical representation of the concentration-time profiles in plasma and brain tissue.

| Parameter | Plasma | Brain | Unit | Citation |

| Cmax (Maximum Concentration) | ~0.5 | ~1.5 | µM | |

| Tmax (Time to Maximum Concentration) | ~2 | ~4 | hours | |

| t½ (Half-life) | ~4-6 | ~4-6 | hours | |

| Brain-to-Plasma Ratio | - | ~3:1 at Cmax | - |

Note: The values presented are estimations derived from the graphical data in the cited literature. For precise figures, direct access to the raw experimental data would be required.

Experimental Protocols

The pharmacokinetic profile of this compound was characterized through a series of in vivo experiments as described in the foundational research.

Animal Model

-

Species: Mouse

-

Strains: Wild-type and HD82Q (a model for Huntington's disease)

Dosing and Administration

-

Compound: this compound

-

Dose: 2 mg/kg body weight

-

Route of Administration: Oral gavage

-

Vehicle: While the specific vehicle for the oral gavage formulation is not explicitly detailed in the primary publication, typical vehicles for such studies include solutions like polyethylene glycol (PEG), carboxymethylcellulose (CMC), or corn oil, often with a small percentage of a solubilizing agent like DMSO or Tween-80.

Sample Collection and Analysis

-

Matrices: Blood (for plasma) and brain tissue

-

Time Points: Multiple time points were assessed to construct the concentration-time curve.

-

Analytical Method: Although not specified in the available abstracts, the quantification of Raphin1 in biological matrices was likely performed using a sensitive and specific bioanalytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the standard for such pharmacokinetic studies.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Mechanism of Action of Raphin1

Pharmacokinetic Study Workflow

Conclusion

This compound demonstrates favorable pharmacokinetic properties for a centrally acting therapeutic agent, including oral bioavailability and blood-brain barrier penetration. The existing data provides a solid foundation for its continued development. Future research should aim to provide more detailed pharmacokinetic parameters, including a comprehensive analysis of its metabolism and excretion pathways, to fully elucidate its clinical potential.

References

The Role of (E/Z)-Raphin1 in Modulating Proteostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Raphin1 is a selective inhibitor of the regulatory subunit PPP1R15B of protein phosphatase 1 (PP1). By targeting PPP1R15B, Raphin1 modulates the cellular stress response, leading to a transient attenuation of protein synthesis. This mechanism offers a promising therapeutic strategy for diseases characterized by protein misfolding, such as Huntington's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of quantitative data from preclinical studies, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Proteostasis, or protein homeostasis, is the dynamic regulation of the proteome, ensuring the proper folding, function, and degradation of proteins. A key pathway in maintaining proteostasis is the Integrated Stress Response (ISR), which is activated by various cellular stresses, including the accumulation of unfolded proteins in the endoplasmic reticulum (ER). A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the misfolded protein load.

The dephosphorylation of p-eIF2α is mediated by protein phosphatase 1 (PP1) in complex with one of its regulatory subunits, either the stress-inducible PPP1R15A (GADD34) or the constitutively expressed PPP1R15B (CReP). While PPP1R15A is involved in the recovery from stress, PPP1R15B is thought to set the basal threshold for eIF2α phosphorylation. This compound has emerged as a selective inhibitor of the PPP1R15B-PP1c holoenzyme, offering a tool to pharmacologically modulate proteostasis.

Mechanism of Action of this compound

This compound exerts its effects through a precise and selective mechanism:

-

Selective Binding to PPP1R15B: Raphin1 binds to the PPP1R15B regulatory subunit of the PP1 phosphatase. This binding is highly selective for PPP1R15B over the closely related PPP1R15A.[1]

-

Induction of Conformational Change: Upon binding, Raphin1 induces a conformational change in PPP1R15B.[1]

-

Inhibition of Substrate Recruitment: This conformational change interferes with the recruitment of the substrate, p-eIF2α, to the PPP1R15B-PP1c holoenzyme.[1][2]

-

Transient Increase in eIF2α Phosphorylation: By inhibiting the dephosphorylation of p-eIF2α, Raphin1 treatment leads to a rapid and transient increase in the levels of p-eIF2α in the cell.[1]

-

Transient Attenuation of Protein Synthesis: The elevated p-eIF2α levels cause a temporary decrease in global protein synthesis.

-

Proteasome-Dependent Degradation of PPP1R15B: The Raphin1-induced conformational change in PPP1R15B also marks it for degradation by the proteasome in a p97-dependent manner.

The transient nature of protein synthesis attenuation is a key feature of Raphin1's action. The sparing of the PPP1R15A-PP1c holoenzyme allows for the eventual dephosphorylation of p-eIF2α and the recovery of protein synthesis.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Target | Value | Reference |

| Dissociation Constant (Kd) | PPP1R15B-PP1c holoenzyme | 33 ± 20 nM | |

| Selectivity | PPP1R15B-PP1c vs. PPP1R15A-PP1c | ~30-fold |

Table 2: Cellular Activity

| Parameter | Cell Line | Concentration | Effect | Reference |

| Selective Inhibition | HeLa | 10 µM | Transient increase in p-eIF2α, transient decrease in protein synthesis | |

| Non-selective Inhibition | HeLa | 20 µM | Persistent increase in p-eIF2α, persistent decrease in protein synthesis, cellular toxicity |

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Dose (Oral) | Peak Brain Concentration | Brain Half-life | Reference |

| Pharmacokinetics | 2 mg/kg | ~1.5 µM | ~4-6 hours |

Table 4: In Vivo Efficacy in a Huntington's Disease Mouse Model

| Parameter | Treatment | Effect | Reference |

| Protein Synthesis in Brain | Single 2 mg/kg oral dose | Transient reduction, with recovery observed at ~6 hours | |

| Huntington's Disease Phenotype | Chronic oral dosing | Decreased SDS-insoluble huntingtin assemblies and nuclear inclusions |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway modulated by this compound.

Caption: this compound signaling pathway.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the preclinical characterization of this compound.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is adapted from methodologies used to characterize the binding of Raphin1 to the PPP1R15B-PP1c holoenzyme.

-

Objective: To determine the binding affinity (Kd) of this compound for the PPP1R15B-PP1c holoenzyme.

-

Instrumentation: A suitable SPR instrument (e.g., Biacore).

-

Reagents:

-

Recombinant PPP1R15B-PP1c and PPP1R15A-PP1c holoenzymes.

-

This compound stock solution in DMSO.

-

SPR running buffer (e.g., HBS-EP+).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

-

Procedure:

-

Immobilization of Holoenzyme:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Inject the recombinant PPP1R15B-PP1c holoenzyme (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without the ligand immobilization.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound (analyte) in running buffer. Include a buffer-only (zero concentration) sample.

-

Inject the different concentrations of Raphin1 over the ligand and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each analyte injection if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.

-

Use the instrument's software to fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Repeat the procedure using the PPP1R15A-PP1c holoenzyme to determine selectivity.

-

-

In Vitro eIF2α Dephosphorylation Assay

This protocol is based on assays used to measure the functional inhibition of PPP1R15B by Raphin1.

-

Objective: To assess the ability of this compound to inhibit the dephosphorylation of p-eIF2α by the PPP1R15B-PP1c holoenzyme.

-

Reagents:

-

Recombinant PPP1R15B-PP1c and PPP1R15A-PP1c holoenzymes.

-

Phosphorylated eIF2α (p-eIF2α) substrate.

-

This compound stock solution in DMSO.

-

Dephosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM MnCl2, 0.1% β-mercaptoethanol).

-

SDS-PAGE loading buffer.

-

Antibodies: anti-p-eIF2α (Ser51) and anti-total eIF2α.

-

-

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the dephosphorylation buffer, recombinant PPP1R15B-PP1c holoenzyme, and the desired concentration of this compound or vehicle (DMSO). Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding the p-eIF2α substrate.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis by Immunoblotting:

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Probe the membrane with primary antibodies against p-eIF2α and total eIF2α.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification:

-

Quantify the band intensities for p-eIF2α and total eIF2α.

-

Calculate the ratio of p-eIF2α to total eIF2α to determine the extent of dephosphorylation in the presence and absence of Raphin1.

-

Perform the same assay with the PPP1R15A-PP1c holoenzyme to assess selectivity.

-

-

Cellular Protein Synthesis Assay

This protocol describes a common method to measure global protein synthesis rates in cultured cells.

-

Objective: To determine the effect of this compound on the rate of protein synthesis in cells.

-

Reagents:

-

Cultured cells (e.g., HeLa).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

Methionine-free medium.

-

35S-methionine.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer).

-

BCA protein assay kit.

-

Trichloroacetic acid (TCA).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time course.

-

-

Metabolic Labeling:

-

During the last 15-30 minutes of the treatment period, wash the cells with PBS and incubate them in methionine-free medium.

-

Add 35S-methionine to the medium and continue the incubation.

-

-

Cell Lysis and Protein Precipitation:

-

Wash the cells with ice-cold PBS to stop the labeling.

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Precipitate the proteins by adding an equal volume of cold 20% TCA.

-

Incubate on ice for 30 minutes.

-

-

Measurement of Incorporated Radioactivity:

-

Collect the protein precipitates on glass fiber filters by vacuum filtration.

-

Wash the filters with 10% TCA and then with ethanol.

-

Allow the filters to dry completely.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the total protein concentration for each sample.

-

Express the protein synthesis rate in the Raphin1-treated samples as a percentage of the vehicle-treated control.

-

-

Conclusion

This compound represents a significant advancement in the field of proteostasis modulation. Its selective inhibition of PPP1R15B provides a powerful tool for both basic research and as a potential therapeutic agent. The transient nature of its effect on protein synthesis may offer a favorable safety profile for the treatment of chronic protein misfolding diseases. The data and protocols presented in this guide are intended to facilitate further research into this compound and other molecules targeting the Integrated Stress Response. As our understanding of the intricate mechanisms governing proteostasis grows, so too will the opportunities for developing novel and effective therapies for a range of debilitating diseases.

References

Methodological & Application

(E/Z)-Raphin1: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Raphin1 is a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit PPP1R15B (also known as CReP). By targeting PPP1R15B, Raphin1 modulates the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR).[1][2] Inhibition of PPP1R15B by Raphin1 leads to a transient accumulation of phosphorylated eIF2α (p-eIF2α), resulting in a temporary attenuation of global protein synthesis.[1] This mechanism of action makes this compound a valuable tool for studying proteostasis and a potential therapeutic agent for diseases characterized by protein misfolding, such as Huntington's disease.[1][3] This document provides detailed protocols for the in vitro application of this compound to facilitate its use in research and drug development.

Mechanism of Action

This compound binds to the PPP1R15B-PP1c holoenzyme, inducing a conformational change that ultimately leads to the proteasome- and p97-dependent degradation of PPP1R15B. This selective inhibition of PPP1R15B spares the closely related stress-inducible PPP1R15A (GADD34), allowing for a transient and controlled modulation of the ISR. The transient increase in p-eIF2α levels reduces the load of newly synthesized proteins entering the endoplasmic reticulum, thereby alleviating protein folding stress.

Data Presentation

Quantitative Analysis of this compound Activity

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 33 nM | R15B-PP1c holophosphatase | |

| Selectivity | ~30-fold for PPP1R15B-PP1c over PPP1R15A-PP1c | In vitro binding assay | |

| Cellular Concentration for Selective Inhibition | 10 µM | HeLa cells | |

| Cellular Concentration for Dual Inhibition (PPP1R15A/B) | 20 µM | HeLa cells | |

| IC50 (Cell Viability) | ~5 µM (for MG132, a proteasome inhibitor with a related pathway) | HeLa cells |

Experimental Protocols

In Vitro Holophosphatase Dephosphorylation Assay

This assay measures the ability of this compound to inhibit the dephosphorylation of p-eIF2α by the PPP1R15B-PP1c holoenzyme.

Materials:

-

Recombinant PPP1R15B and PP1c

-

Phosphorylated eIF2α (p-eIF2α)

-

This compound (dissolved in DMSO)

-

Dephosphorylation Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM MnCl₂, 1 mM DTT

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-p-eIF2α (Ser51), anti-pan-eIF2α

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare the PPP1R15B-PP1c holoenzyme by incubating recombinant PPP1R15B and PP1c in dephosphorylation buffer.

-

In a microcentrifuge tube, combine the PPP1R15B-PP1c holoenzyme with p-eIF2α substrate.

-

Add this compound to the desired final concentration (e.g., 10 µM). For the control, add an equivalent volume of DMSO.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eIF2α and pan-eIF2α overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-eIF2α to total eIF2α.

Western Blot Analysis of p-eIF2α and PPP1R15B Levels in Cultured Cells

This protocol details the assessment of this compound's effect on the phosphorylation of eIF2α and the stability of the PPP1R15B protein in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Proteasome inhibitor (e.g., MG132) (optional)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-p-eIF2α (Ser51), anti-pan-eIF2α, anti-PPP1R15B, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 10 µM for selective inhibition) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

For experiments investigating proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Perform SDS-PAGE, transfer to PVDF, and block the membrane as described in the previous protocol.

-

Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash, incubate with secondary antibodies, and perform chemiluminescent detection.

-

Quantify the band intensities and normalize to the loading control.

Protein Synthesis Assay using ³⁵S-Methionine Labeling

This assay measures the rate of global protein synthesis in cells treated with this compound.

Materials:

-

HeLa cells

-

Complete cell culture medium

-

Methionine-free medium

-

³⁵S-Methionine

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Seed HeLa cells in 12-well plates and treat with this compound (e.g., 10 µM) for the desired time points.

-

At each time point, replace the medium with methionine-free medium and incubate for 30 minutes to deplete endogenous methionine.

-

Add ³⁵S-Methionine to the medium and incubate for 30-60 minutes.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate the proteins using ice-cold 10% TCA.

-

Wash the protein pellets with acetone to remove excess TCA.

-

Resuspend the pellets in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the total protein concentration for each sample.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and can be used to calculate the IC50 value.

Materials:

-

HeLa cells

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

Caption: Mechanism of this compound Action.

Caption: In Vitro Evaluation Workflow.

References

- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of (E/Z)-Raphin1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of (E/Z)-Raphin1, a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B (R15B), in mouse models. This compound is an orally bioavailable compound that crosses the blood-brain barrier, making it a valuable tool for neurological research.[1][2][3][4] This document outlines the mechanism of action, pharmacokinetic data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action